3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole
Description
Properties
CAS No. |
612822-57-8 |
|---|---|
Molecular Formula |
C22H27Br2N |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3,6-dibromo-9-[(3R)-3,7-dimethyloctyl]carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m1/s1 |
InChI Key |
FNKYNKZHOSHCSU-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Canonical SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole typically involves the bromination of carbazole derivatives. One common method is the lithiation of 3,6-dibromocarbazole with n-butyllithium . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound can be achieved through the bromination of carbazole using N-bromosuccinimide in the presence of a catalyst such as silica gel. This method offers a high yield and is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-3,6-dione or reduction to form 3,6-dihydrocarbazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted carbazole derivatives.
Oxidation: Major products include carbazole-3,6-dione.
Reduction: Major products include 3,6-dihydrocarbazole derivatives.
Scientific Research Applications
3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole involves its interaction with molecular targets such as electron-transporting proteins and enzymes. The bromine atoms and the carbazole core facilitate electron transfer processes, making it effective in applications like OLEDs and OPVs .
Comparison with Similar Compounds
Substituent Variations in Alkyl/Aryl Chains
Key Compounds :
3,6-Dibromo-9-hexyl-9H-carbazole (linear C6 chain): Exhibits lower steric hindrance compared to the branched (3R)-3,7-dimethyloctyl group, leading to tighter molecular packing. This enhances charge transport but reduces solubility in non-polar solvents .
3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole (aromatic substituent): The benzyl group introduces π-π stacking interactions, increasing thermal stability (Td > 300°C) but limiting solubility. The dihedral angle between carbazole and benzene rings (74.6°) disrupts conjugation, reducing photoluminescence quantum yield (PLQY) compared to alkylated analogs .
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole : The bulky tert-butyl group enhances solubility and reduces crystallinity, favoring amorphous film formation in OLEDs. However, it introduces steric effects that lower charge mobility by 20–30% compared to linear alkyl chains .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent Type | Solubility (THF) | Td (°C) | PLQY (%) |
|---|---|---|---|---|
| Target Compound | Branched alkyl (R) | 45 mg/mL | 285 | 68 |
| 3,6-Dibromo-9-hexyl-9H-carbazole | Linear alkyl | 32 mg/mL | 275 | 55 |
| 3,6-Dibromo-9-(4-bromo-benzyl)-9H-carbazole | Aromatic | 8 mg/mL | 315 | 42 |
Halogen Substitution Patterns
Key Compounds :
2,7-Dibromo-9-octyl-9H-carbazole: Bromination at the 2,7 positions creates a centrosymmetric structure (monoclinic, a = 20.7256 Å, β = 95.945°), favoring face-to-face π-stacking. This enhances charge mobility (μh = 0.12 cm²/V·s) but red-shifts absorption to 380 nm, reducing bandgap energy (Eg = 2.8 eV) .
9-Benzyl-3,6-diiodo-9H-carbazole : Larger iodine atoms increase spin-orbit coupling, improving intersystem crossing for triplet emission. However, weaker C–I bonds reduce thermal stability (Td = 260°C) .
Table 2: Halogen Effects on Optoelectronic Properties
| Compound | Halogen Positions | λabs (nm) | Eg (eV) | μh (cm²/V·s) |
|---|---|---|---|---|
| Target Compound | 3,6-Br | 365 | 3.1 | 0.08 |
| 2,7-Dibromo-9-octyl-9H-carbazole | 2,7-Br | 380 | 2.8 | 0.12 |
| 9-Benzyl-3,6-diiodo-9H-carbazole | 3,6-I | 395 | 2.6 | 0.05 |
Biological Activity
3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole is a synthetic compound belonging to the carbazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 429.15 g/mol
- CAS Number : Not explicitly listed in the search results but related compounds exist under similar nomenclature.
Pharmacological Properties
Research indicates that carbazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, carbazole derivatives have been shown to target specific signaling pathways related to cancer progression.
- Antioxidant Properties : The presence of bromine atoms in the structure may enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.
- Antimicrobial Activity : Some studies suggest that carbazole derivatives possess antimicrobial properties against various bacterial strains.
The biological activity of 3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in the carbazole class can inhibit specific enzymes involved in tumor growth and metastasis.
- Modulation of Gene Expression : These compounds may influence the expression of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Receptors : Carbazole derivatives may interact with various cellular receptors, leading to altered cellular responses.
Case Study 1: Anticancer Efficacy
A study published in PMC demonstrated that a related carbazole derivative exhibited significant cytotoxic effects on human cancer cell lines. The study highlighted that treatment with the compound led to increased apoptosis markers and reduced cell viability in a dose-dependent manner .
Case Study 2: Antioxidant Activity
Research indicated that certain carbazole derivatives had potent antioxidant properties. The study measured the ability of these compounds to scavenge free radicals and concluded that they could effectively reduce oxidative stress in cellular models .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
